4-chloro-N-propylbenzamide
Overview
Description
4-Chloro-N-propylbenzamide is an organic compound with the molecular formula C10H12ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a propyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-propylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with propylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+propylamine→this compound+HCl
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or distillation to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 4-hydroxy-N-propylbenzamide, 4-amino-N-propylbenzamide, or 4-thio-N-propylbenzamide can be formed.
Reduction Reactions: N-propyl-4-chloroaniline.
Oxidation Reactions: 4-chloro-N-propylbenzoic acid.
Scientific Research Applications
4-Chloro-N-propylbenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functional group.
Medicine: Research into its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes, is ongoing.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-propylbenzamide depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The chlorine and propyl groups can influence its binding affinity and specificity towards different molecular targets. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
- 4-Chloro-N-methylbenzamide
- 4-Chloro-N-ethylbenzamide
- 4-Chloro-N-isopropylbenzamide
Comparison: 4-Chloro-N-propylbenzamide is unique due to its specific substitution pattern on the benzene ring and the length of the propyl group. Compared to its methyl and ethyl analogs, the propyl group provides different steric and electronic properties, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom also adds to its distinct chemical behavior, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCPRUGQAUVUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323823 | |
Record name | 4-chloro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-32-7 | |
Record name | NSC404946 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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